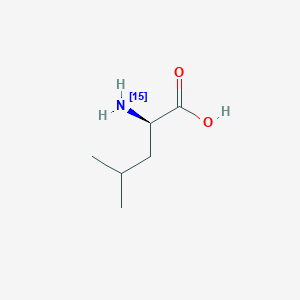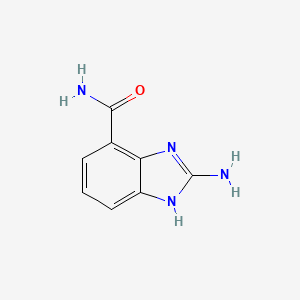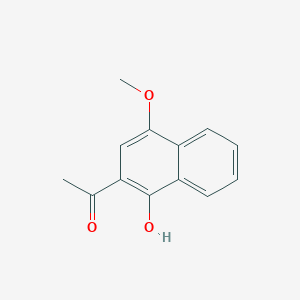
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine
Vue d'ensemble
Description
“2,4-Dichloro-6-(4-fluorophenyl)pyrimidine” is a chemical compound with the molecular formula C10H5Cl2FN2 . It is a type of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidines, including “2,4-Dichloro-6-(4-fluorophenyl)pyrimidine”, involves several steps. In one approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained in the first step. In the next step, several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives were reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-6-(4-fluorophenyl)pyrimidine” can be represented by the SMILES stringNc1cc(nc(N)n1)-c2ccc(F)cc2 . This indicates that the compound contains a pyrimidine ring with two chlorine atoms and a phenyl ring with a fluorine atom. Chemical Reactions Analysis
Pyrimidines, including “2,4-Dichloro-6-(4-fluorophenyl)pyrimidine”, are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions, which are a general approach to the synthesis of a wide variety of pyrimidine derivatives .Applications De Recherche Scientifique
Potential as a Diagnostic Tool
Due to its unique chemical structure, 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine could serve as a diagnostic probe or imaging agent. Researchers have explored its binding affinity to specific cellular targets, making it a candidate for molecular imaging in disease diagnosis.
These applications highlight the versatility of this compound, but ongoing research is essential to fully unlock its therapeutic potential. Keep in mind that while promising, some of these applications are still in preclinical stages. 🌟
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Pyrimidines, in general, are known to undergo nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of halopyrimidines is generally found to be strongly preferred over C-2 . This could potentially influence the interaction of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine with its targets.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological processes, including dna and rna synthesis, and they can influence various signaling pathways .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .
Propriétés
IUPAC Name |
2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-9-5-8(14-10(12)15-9)6-1-3-7(13)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLFWYQWFPLRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469828 | |
| Record name | 2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine | |
CAS RN |
833472-84-7 | |
| Record name | 2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1625114.png)

![Pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B1625119.png)
![2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1625121.png)



![2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1625126.png)


![2-[(4-Ethoxyphenyl)thio]-propanoic acid ethyl ester](/img/structure/B1625130.png)
